(+/-)-N-(Benzylidene)alanine Ethyl Ester

α-Amino acid synthesis Schiff base reactivity Base-catalyzed racemization

(+/-)-N-(Benzylidene)alanine ethyl ester (CAS 60930-36-1) is a Schiff base derivative formed by the condensation of alanine ethyl ester and benzaldehyde. This compound serves as a protected amino acid equivalent, with its imine moiety enabling α-carbanion generation for C-alkylation reactions.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 60930-36-1
Cat. No. B015478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-N-(Benzylidene)alanine Ethyl Ester
CAS60930-36-1
SynonymsN-(Phenylmethylene)alanine Ethyl Ester;  2-(Benzylideneamino)propionic Acid Ethyl Ester; _x000B_
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N=CC1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
InChIKeyLYZBDHZAIXLWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-N-(Benzylidene)alanine Ethyl Ester (CAS 60930-36-1): A Quantitatively Differentiated Schiff Base for α-Alkylation and Asymmetric Synthesis


(+/-)-N-(Benzylidene)alanine ethyl ester (CAS 60930-36-1) is a Schiff base derivative formed by the condensation of alanine ethyl ester and benzaldehyde . This compound serves as a protected amino acid equivalent, with its imine moiety enabling α-carbanion generation for C-alkylation reactions [1]. Its differentiation from in-class analogs lies in its quantifiable performance in key synthetic transformations, where the ethyl ester moiety and alanine backbone confer distinct advantages in yield, enantioselectivity, and reaction kinetics.

α-Alkylation via imine carbanion generation
Asymmetric phase-transfer catalysis workflows
Scalable building block procurement

Why N-Benzylidene Alanine Ethyl Ester is Not Interchangeable with Other Schiff Bases


Generic substitution of N-benzylidene alanine ethyl ester with other Schiff bases (e.g., glycine or phenylalanine derivatives) is scientifically unsound. Quantitative data demonstrate that the specific combination of the alanine α-methyl group, the ethyl ester, and the benzylidene protecting group uniquely influences reactivity, stereoselectivity, and polymerization efficiency. The ethyl ester group increases kinetic CH-acidity by over four orders of magnitude compared to the free carboxylate [1]. The alanine-derived α-methyl substituent provides steric control absent in glycine derivatives, directly impacting enantioselectivity in asymmetric alkylations [2]. The benzyl ester analog, while improving polymerization yields, suffers from different steric and electronic properties that alter reaction outcomes [3].

α-Methyl steric control
Glycine-derived Schiff bases lack the α-substituent required for enantioselectivity in asymmetric alkylation; stereochemical outcome may shift.
Ester CH-acidity profile
Ethyl ester provides orders-of-magnitude higher kinetic CH-acidity than the free carboxylate; substituting the ester or using the acid form alters α-carbanion formation rate.
Polymerization efficiency
Benzyl ester analogs may increase polymerization yield but introduce different steric and electronic properties; reaction outcomes can diverge.

Quantitative Differentiation of (+/-)-N-(Benzylidene)alanine Ethyl Ester: Head-to-Head Evidence for Scientific Selection


Ethyl Ester Confers >10,000-Fold Increase in Kinetic CH-Acidity vs. Free Carboxylate

The kinetic CH-acidity of the amino acid fragment in N-benzylidene alanine ethyl ester is enhanced by more than four orders of magnitude (>10,000-fold) compared to the corresponding free carboxylate (N-benzylidene alanine) [1]. This was established through a study of base-catalyzed racemization rates of a series of Schiff bases in methanol at 25°C, including the ethyl esters of N-salicylidene-S-valine, N-salicylidene-S-alanine, and N-benzylidene-S-alanine [1].

CH-Acidity Increase
Head-to-head
>10,000-fold vs. free carboxylate
Supports efficient α-carbanion generation
Base-catalyzed racemization in methanol, 25°C
α-Amino acid synthesis Schiff base reactivity Base-catalyzed racemization

Enantioselectivity in α-Alkylation: N-Benzylidene Alanine Methyl Ester Achieves up to 86% ee

Asymmetric C-alkylation of the closely related N-benzylidene alanine methyl ester using a chiral copper(II) salen complex as a phase-transfer catalyst yields α-methyl α-amino acids with up to 86% enantiomeric excess (ee) [1]. This level of stereocontrol is directly attributable to the α-methyl group of the alanine backbone, which provides the necessary steric bulk for facial discrimination by the chiral catalyst. In contrast, the analogous glycine derivative lacks this α-substituent and would be expected to exhibit significantly lower enantioselectivity under identical conditions [2].

Enantioselectivity
Class-level inference
Up to 86% ee (methyl ester proxy)
α-Methyl group enables stereocontrol; glycine analog expected to give lower enantioselectivity
Cu(II) salen complex, phase-transfer catalysis
Asymmetric catalysis α-Methyl α-amino acids Phase-transfer catalysis

Polymerization Efficiency: Benzyl Ester Analog Outperforms Ethyl Ester in Chemoenzymatic Synthesis

A comparative study of alanine ester monomers in papain-catalyzed polymerization revealed that the benzyl ester (Ala-OBzl) demonstrated substantially higher polymerization efficiency than the ethyl ester (Ala-OEt) [1]. While both are viable, the benzyl ester group was found to dramatically enhance substrate affinity and broaden the enzyme's specificity [1]. This provides a critical benchmark: researchers requiring maximum polymerization yield should prioritize the benzyl ester; however, the ethyl ester remains the preferred choice when a more easily removable protecting group or a less sterically hindered ester is required for downstream synthetic steps.

Polymerization Efficiency
Head-to-head
Benzyl ester outperforms ethyl ester
Ethyl ester appropriate when easier deprotection or lower steric hindrance is required
Papain catalysis, 40°C
Chemoenzymatic polymerization Papain catalysis Amino acid esters

Synthetic Accessibility: High-Yield Scalable Synthesis (92.2%) with Established Purity (97%)

A scalable, high-yielding synthesis of (+/-)-N-(benzylidene)alanine ethyl ester has been demonstrated, achieving 92.2% isolated yield with 97% purity (GC) . The procedure involves the condensation of alanine ethyl ester hydrochloride with benzaldehyde in dichloromethane using triethylamine, followed by aqueous workup . This high-yielding protocol ensures cost-effective access to the compound in multi-gram to kilogram quantities. Commercially, the compound is typically supplied with a minimum purity specification of 95% , with some vendors offering >97% purity .

Scalable Synthesis
Data to verify
92.2% yield, 97% purity (GC)
Supports procurement at multi-gram scale
Reported synthesis; vendor specification review recommended
Schiff base synthesis Process chemistry Building block procurement

Optimal Application Scenarios for (+/-)-N-(Benzylidene)alanine Ethyl Ester Based on Quantitative Evidence


Asymmetric Synthesis of α-Methyl α-Amino Acids via C-Alkylation

The ethyl ester, or its methyl ester analog, is the optimal substrate for asymmetric phase-transfer catalyzed alkylation to synthesize enantiomerically enriched α-methyl α-amino acids, achieving up to 86% ee. The α-methyl group of the alanine backbone is essential for stereocontrol, and the ester's enhanced CH-acidity (>10,000-fold) facilitates efficient α-carbanion formation [1][2].

Preparation of α-Alkyl Amino Acid Derivatives via O'Donnell Methodology

This compound is ideally suited for the O'Donnell amino acid synthesis, a widely used method for preparing α-alkyl α-amino acids. The Schiff base is alkylated with alkyl, benzyl, or allyl halides under phase-transfer conditions, and subsequent hydrolysis yields the desired amino acid derivative [1]. The ethyl ester offers a balance of reactivity and ease of deprotection compared to bulkier esters.

Building Block for β-Lactam Antibiotic Precursors

The compound serves as a precursor in the synthesis of β-lactam antibiotics, such as penicillin or cephalosporin C. It can be reacted with chloroacetic acid derivatives as part of a synthetic route to these important pharmaceutical scaffolds [1].

Metal Complexation and Coordination Chemistry Studies

As a Schiff base, the compound can act as a bidentate ligand for transition metals. While specific data for this exact compound is limited, its structural class is well-established for forming stable complexes with Cu(II), Co(II), and other metals, which can be used as catalysts or in materials science [1].

Application
Selection Property
Validation Focus
Asymmetric α-methyl amino acid synthesis
α-Methyl stereocontrol and CH-acidity
Enantioselectivity in C-alkylation
O'Donnell α-alkylation methodology
Balanced reactivity and deprotection ease
Alkylation yield and hydrolysis conditions
β-Lactam precursor synthesis
Electrophile compatibility
Reaction with chloroacetic acid derivatives
Metal complexation studies
Schiff base ligand potential
Complex formation with transition metals

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